molecular formula C23H23N5O3 B2718839 N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide CAS No. 1251704-69-4

N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide

Cat. No.: B2718839
CAS No.: 1251704-69-4
M. Wt: 417.469
InChI Key: GIHGUGJNNUIVPZ-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-c]pyrimidinone core fused with a 4-methoxyphenyl group at position 7 and a methyl group at position 3. The acetamide side chain is substituted with a 2,3-dimethylphenyl group, enhancing steric and electronic properties critical for biological interactions.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-14-6-5-7-19(15(14)2)25-22(29)13-27-23(30)28-16(3)24-20(12-21(28)26-27)17-8-10-18(31-4)11-9-17/h5-12H,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHGUGJNNUIVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves several steps. One common synthetic route includes the condensation of pyrimidine derivatives with appropriate benzyl and pyridine substituents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidine compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound's structure allows it to interact with specific biological targets involved in cancer cell growth and survival pathways. Its triazolo-pyrimidine core is known for modulating enzyme activity related to tumor progression.
  • Case Studies :
    • A study involving similar triazolo derivatives demonstrated significant cytotoxic effects against breast and lung cancer cell lines, suggesting that modifications in the molecular structure can enhance efficacy against specific types of tumors .
    • Another investigation reported that compounds with similar moieties showed IC50 values ranging from 5 to 20 µM against several cancer cell lines, indicating a strong potential for further development .

Anticonvulsant Properties

The anticonvulsant activity of compounds containing triazole and pyrimidine rings has been documented extensively.

  • Research Findings :
    • In a comparative study, triazole derivatives were tested for their efficacy in preventing seizures induced by various models. The results indicated that these compounds could significantly reduce seizure frequency and duration .
  • Clinical Relevance : The potential use of this compound as an anticonvulsant could provide new therapeutic pathways for patients with epilepsy or other seizure disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazolo-pyrimidine derivatives.

  • Efficacy Against Pathogens : Research has shown that similar compounds exhibit activity against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide.

Structural FeatureImpact on Activity
Triazole ringEnhances biological activity
Methoxy groupImproves solubility
Dimethyl substitutionModulates receptor binding

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

  • Combination Therapies : Investigating the compound's effectiveness in combination with other anticancer agents could yield synergistic effects.
  • Formulation Development : Enhancing bioavailability through novel drug delivery systems may improve therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Table 1: Comparison of Core Heterocycles

Compound Class Core Structure Key Substituents Molecular Weight (g/mol)
Triazolo[4,3-c]Pyrimidinone Triazole + Pyrimidinone 4-Methoxyphenyl, Methyl ~420 (estimated)
Pyrazolo[3,4-d]Pyrimidine Pyrazole + Pyrimidine Fluoroaryl, Acetamide 571.2
Pyrrolo-Thiazolo-Pyrimidine Pyrrole + Thiazole + Pyrimidine Phenyl, Methoxyphenyl ~550 (estimated)

Substituent Effects

  • 4-Methoxyphenyl Group : Present in both the target compound and pyrrolo-thiazolo-pyrimidine derivatives (), this group enhances π-π stacking interactions but may reduce metabolic stability compared to electron-withdrawing groups (e.g., fluorine in ) .
  • 2,3-Dimethylphenyl Acetamide : Similar acetamide side chains are observed in pesticide chemicals like oxadixyl () and N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-thiadiazolo-triazin-7-yl)sulfanyl]acetamide (), where steric hindrance from dimethyl groups improves target selectivity .

Spectroscopic and Physicochemical Properties

  • NMR Profiling: As demonstrated in , chemical shift differences in regions A (positions 39–44) and B (29–36) could localize substituent effects in triazolo-pyrimidinones compared to analogs like rapamycin derivatives .
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~420 g/mol) compared to oxazolo-pyrimidines (236.23 g/mol, ) suggests reduced aqueous solubility, necessitating formulation adjustments for bioavailability .

Biological Activity

N-(2,3-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing insights from various studies and research findings.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of 1,2,4-triazol-5-amine with chalcone derivatives. The synthesis typically yields multiple isomers; however, the desired product can be isolated through recrystallization techniques. The crystal structure has been confirmed using X-ray analysis, which provides insights into its molecular geometry and potential interaction sites for biological activity .

Anticancer Activity

Research indicates that triazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study reported that triazolethiones demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values in the micromolar range .

Antimicrobial Properties

Compounds containing the triazole moiety are also recognized for their antimicrobial activities. The synthesized triazole derivatives have been screened against several pathogenic bacteria and fungi. For example, certain derivatives showed effective inhibition against bacterial strains comparable to standard antibiotics like chloramphenicol . This suggests potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory and Antioxidant Activities

In addition to anticancer and antimicrobial effects, triazole derivatives have been reported to possess anti-inflammatory and antioxidant properties. These activities are crucial for mitigating oxidative stress and inflammation-related diseases. The ability of these compounds to inhibit metabolic enzymes such as acetylcholinesterase further supports their therapeutic potential in treating neurological disorders .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole-containing compounds:

  • Cytotoxicity Studies : A recent study evaluated a series of triazole derivatives against various cancer cell lines. The results indicated that modifications in the phenyl groups significantly influenced their cytotoxicity profiles. For instance, compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of synthesized triazole derivatives against common pathogens. The results demonstrated that specific substitutions on the triazole ring improved antibacterial potency against Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : Preliminary in vivo studies have suggested that these compounds may also exhibit anti-tumor effects in animal models, although further research is necessary to elucidate their mechanisms of action and therapeutic windows.

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